molecular formula C15H20N6O3 B2370569 6-(azepan-1-yl)-2-N-(furan-2-ylmethyl)-5-nitropyrimidine-2,4-diamine CAS No. 673454-89-2

6-(azepan-1-yl)-2-N-(furan-2-ylmethyl)-5-nitropyrimidine-2,4-diamine

Cat. No.: B2370569
CAS No.: 673454-89-2
M. Wt: 332.364
InChI Key: FNWQADSOYBNCTI-UHFFFAOYSA-N
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Description

6-(azepan-1-yl)-2-N-(furan-2-ylmethyl)-5-nitropyrimidine-2,4-diamine is a complex organic compound that features a pyrimidine ring substituted with azepane, furan, and nitro groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(azepan-1-yl)-2-N-(furan-2-ylmethyl)-5-nitropyrimidine-2,4-diamine typically involves multi-step organic reactions. One common route includes the following steps:

    Formation of the Pyrimidine Core: Starting with a suitable pyrimidine precursor, nitration is performed to introduce the nitro group at the 5-position.

    Azepane Substitution: The azepane ring is introduced through nucleophilic substitution reactions, often using azepane derivatives under basic conditions.

    Furan-2-ylmethyl Substitution: The furan-2-ylmethyl group is attached via alkylation reactions, typically using furan-2-ylmethyl halides in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The nitro group can undergo reduction to form amino derivatives.

    Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The azepane and furan groups can participate in various substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with palladium on carbon, or sodium borohydride, are commonly used.

    Substitution: Bases like sodium hydride or potassium carbonate are often used to facilitate nucleophilic substitution reactions.

Major Products

    Reduction: Reduction of the nitro group yields 6-(azepan-1-yl)-2-N-(furan-2-ylmethyl)-pyrimidine-2,4-diamine.

    Substitution: Various substituted derivatives can be formed depending on the reagents used.

Scientific Research Applications

    Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly in the treatment of diseases where pyrimidine derivatives are known to be effective.

    Biological Studies: The compound can be used to study the interactions of pyrimidine derivatives with biological targets, such as enzymes and receptors.

    Chemical Biology: It can serve as a probe to investigate cellular processes involving pyrimidine metabolism.

    Industrial Applications: The compound may be used in the synthesis of advanced materials or as an intermediate in the production of other complex molecules.

Mechanism of Action

The mechanism of action of 6-(azepan-1-yl)-2-N-(furan-2-ylmethyl)-5-nitropyrimidine-2,4-diamine involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the pyrimidine core can interact with nucleic acids or proteins. The azepane and furan groups may enhance the compound’s binding affinity and specificity for its targets.

Comparison with Similar Compounds

Similar Compounds

    6-(azepan-1-yl)-2-N-(furan-2-ylmethyl)-pyrimidine-2,4-diamine: Lacks the nitro group, which may affect its reactivity and biological activity.

    6-(azepan-1-yl)-2-N-(furan-2-ylmethyl)-5-chloropyrimidine-2,4-diamine: Contains a chlorine atom instead of a nitro group, which may alter its chemical properties and applications.

Uniqueness

6-(azepan-1-yl)-2-N-(furan-2-ylmethyl)-5-nitropyrimidine-2,4-diamine is unique due to the presence of the nitro group, which imparts distinct chemical reactivity and potential biological activity. The combination of azepane, furan, and nitro groups on the pyrimidine core makes it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

6-(azepan-1-yl)-2-N-(furan-2-ylmethyl)-5-nitropyrimidine-2,4-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N6O3/c16-13-12(21(22)23)14(20-7-3-1-2-4-8-20)19-15(18-13)17-10-11-6-5-9-24-11/h5-6,9H,1-4,7-8,10H2,(H3,16,17,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNWQADSOYBNCTI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)C2=NC(=NC(=C2[N+](=O)[O-])N)NCC3=CC=CO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N6O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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